molecular formula C12H15ClFNO B104857 4-(2-Fluorobenzoyl)piperidine hydrochloride CAS No. 64671-29-0

4-(2-Fluorobenzoyl)piperidine hydrochloride

Cat. No.: B104857
CAS No.: 64671-29-0
M. Wt: 243.7 g/mol
InChI Key: NOCFQMBSDJUUBB-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in PET Imaging

4-(2-Fluorobenzoyl)piperidine hydrochloride has been explored for its potential in PET imaging. The compound, specifically 4-(4-[18F]-fluorobenzyl)piperidine, was synthesized and evaluated as a PET radioligand targeting NR2B NMDA receptors. However, the study concluded that due to poor brain penetration and significant defluorination in vivo, it's not suitable for imaging NR2B NMDA receptors (Labas et al., 2011).

Pharmacological Evaluation

A series of novel 4-(4-fluorobenzoyl)piperidine derivatives were synthesized and evaluated for their affinity and pharmacological profile targeting serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. These compounds, owing to their high affinity, particularly for the central 5-HT2A receptors, could potentially lead to new atypical antipsychotics (Diouf et al., 1999).

Synthesis Methods

Efficient synthesis methods for compounds involving this compound, such as the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, have been documented. The process involves multiple steps, yielding the compound with a significant overall yield, highlighting the compound's versatility in synthesis applications (Hao Jing-shan, 2006).

Therapeutic Research

The compound has also been a part of therapeutic research, such as its inclusion in new fibrates containing the piperidine moiety. One of the synthesized compounds demonstrated superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to known medications in animal models, showing its potential in therapeutic applications (Komoto et al., 2000).

Safety and Hazards

The compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCFQMBSDJUUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525111
Record name (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64671-29-0
Record name (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 40.5 g of 1-phenoxycarbonyl-4-(2-fluorobenzoyl)piperidine, 500 ml of ethanol and 500 ml of 30% of potassium hydroxide solution was stirred at a temperature slightly below reflux overnight. The reaction mixture was cooled to room temperature, diluted with 250 ml of water, and the ethanol partially removed under reduced pressure. The aqueous suspension was extracted with ether (2×150 ml) and the ether fraction subsequently extracted with 1N hydrochloric acid (2×200 ml). The aqueous solution was basified with 25% sodium hydroxide solution, extracted with ether (2×150 ml) and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give an oil. The oil was dissolved in a minimum amount of ethanol and a solution of ethereal hydrogen chloride was added dropwise until a precipitate formed. The solid was collected and dried to give 9.7 g (40%) of product. Recrystallization twice from ethanol-ether gave the analytical sample, mp 185°-187° C.
Name
1-phenoxycarbonyl-4-(2-fluorobenzoyl)piperidine
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

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